molecular formula C10H14ClNOS B067118 8-Methoxythiochroman-3-amine hydrochloride CAS No. 178553-33-8

8-Methoxythiochroman-3-amine hydrochloride

Cat. No. B067118
M. Wt: 231.74 g/mol
InChI Key: DMZANJSHVQKNQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various synthetic routes, including regioselective chromic acid oxidation, reductive aminations, and aluminum amalgam reduction processes. For instance, the synthesis of certain zwitterionic 3-isoxazolols and 3-isothiazolols used key intermediates like 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, which were obtained through specific oxidation and reduction steps (Falch et al., 1999). These methodologies highlight the complex nature of synthetic chemistry and the importance of precise conditions for achieving the desired products.

Molecular Structure Analysis

The molecular structure of compounds closely related to 8-Methoxythiochroman-3-amine hydrochloride has been elucidated using techniques like X-ray crystallography. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined, revealing significant details about the geometrical configuration and intramolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Akkurt et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes interactions with amines, leading to the formation of new bonds and molecular structures. For instance, reactions of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate and amines have been studied, showcasing the ability of these compounds to undergo ring-opening reactions and form new chroman derivatives (Sosnovskikh et al., 2006).

Physical Properties Analysis

The physical properties of related compounds include their solubility, melting points, and crystalline structure, which are essential for their handling and application in various chemical processes. For example, the study of the crystal structure and thermal stability of new organic ligands provides insights into their potential uses and handling considerations (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Properties Analysis

The chemical properties of compounds like 8-Methoxythiochroman-3-amine hydrochloride include their reactivity towards various chemical reagents, stability under different conditions, and the mechanisms of their reactions. Studies on the kinetics and mechanisms of reactions involving similar compounds contribute to a deeper understanding of their chemical behavior and potential applications (Castro et al., 2001).

Scientific Research Applications

  • Radical Aminochlorination of Maleimides

    • Application : Amine hydrochloride salts have been typically used as amination reagents. In this study, a new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .
    • Method : The transformation was carried out using a simple and efficient catalyst system, with a broad substrate scope. The reaction was readily scalable and allowed for late-stage modification of small-molecule drugs .
    • Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines

    • Application : The study summarized the syntheses of aminomethylated 8-hydroxyquinolines via the modified Mannich reaction starting from 8-hydroxyquinoline, formaldehyde, and various amines .
    • Method : The Mannich reaction is one of the most easily implementable examples, which requires mild reaction conditions and simple chemical reagents .
    • Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .
  • Radical Aminochlorination of Maleimides

    • Application : This study discloses a new utilization of amine hydrochloride as a bifunctional reagent, demonstrated via the copper-catalyzed aminochlorination of maleimides .
    • Method : The transformation was found to include a simple and efficient catalyst system, broad substrate scope, readily scalable reaction, and late-stage modification of small-molecule drugs .
    • Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation

    • Application : This study developed a simple and efficient protocol for the Michael addition of amines to α,β-unsaturated esters under microwave irradiation .
    • Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .
  • Applications of Alkyl Orthoesters

    • Application : Different kinds of orthoesters have many applications in several branches of science .
    • Method : The methods of application or experimental procedures vary depending on the specific application and field .
    • Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .
  • Oxetanes: Synthesis, Reactivity, and Medicinal Chemistry

    • Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
    • Method : This review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 .
    • Results : These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Hydroxamic Acid Derivatives: Synthetic Strategies to Medicinal Chemistry Applications

    • Application : Hydroxamic acid (HA) derivatives represent a group of relevant scaffolds that find widespread application among the chemical sciences . The hydroxamic acid moiety, thanks to its ability to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .
    • Method : This review discusses the most relevant features concerning hydroxamic acid derivatives, including an exhaustive description of the most relevant methods for the introduction of such moiety into organic substrates and an overview of their uses in medicinal chemistry .
    • Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .

Safety And Hazards

The safety and hazards of 8-Methoxythiochroman-3-amine hydrochloride are not explicitly mentioned in the search results .

properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZANJSHVQKNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591437
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxythiochroman-3-amine hydrochloride

CAS RN

178553-33-8
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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